molecular formula C25H18Cl2N2O5 B2756699 methyl 4-(3-(2,4-dichlorophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate CAS No. 1005117-99-6

methyl 4-(3-(2,4-dichlorophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate

Cat. No.: B2756699
CAS No.: 1005117-99-6
M. Wt: 497.33
InChI Key: BHDBMIZMDLRZTN-UHFFFAOYSA-N
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Description

This compound is a benzoate ester featuring a tetrahydro-pyrrolo[3,4-d]isoxazoledione core substituted with a 2,4-dichlorophenyl group at position 3 and a phenyl group at position 2. The methyl ester at the para-position of the benzoate moiety enhances its lipophilicity, which may influence bioavailability and metabolic stability . Its structural complexity arises from the fused pyrrolo-isoxazole ring system, which is associated with diverse biological activities, including acetylcholinesterase inhibition and anti-inflammatory effects, as seen in related analogs .

Properties

IUPAC Name

methyl 4-[3-(2,4-dichlorophenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18Cl2N2O5/c1-33-25(32)14-7-10-16(11-8-14)28-23(30)20-21(18-12-9-15(26)13-19(18)27)29(34-22(20)24(28)31)17-5-3-2-4-6-17/h2-13,20-22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHDBMIZMDLRZTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=C(C=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The action, efficacy, and stability of Bixlozone can be influenced by various environmental factors. These may include the pH of the soil, temperature, and moisture levels. .

Biological Activity

Methyl 4-(3-(2,4-dichlorophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in oncology and inflammation. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrrolo[3,4-d]isoxazole moiety. Its molecular formula is C19H16Cl2N2O5C_{19}H_{16}Cl_2N_2O_5, with a molecular weight of approximately 427.25 g/mol. The presence of dichlorophenyl and dioxo groups suggests potential interactions with biological targets related to cancer and inflammation.

The biological activity of this compound has been linked to several mechanisms:

  • Cell Cycle Arrest : Studies indicate that the compound may induce cell cycle arrest at the G2/M phase. This is crucial for preventing the proliferation of cancer cells by halting their division at a critical point in the cell cycle .
  • Apoptosis Induction : Evidence suggests that the compound can trigger apoptosis in cancer cells through mitochondrial pathways. This involves mitochondrial depolarization and the generation of reactive oxygen species (ROS), leading to programmed cell death .
  • Tubulin Polymerization Inhibition : The compound has been shown to inhibit tubulin polymerization, a key process in cell division. This action is similar to that of known chemotherapeutic agents like combretastatin A-4 .

In Vitro Studies

In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:

  • GI50 Values : The compound exhibited GI50 values in the nanomolar range across multiple human cancer cell lines, indicating potent growth inhibition .
  • IC50 Values : In lymphoma cell lines, several derivatives showed IC50 values lower than 500 nM, highlighting their effectiveness in targeting malignancies .

Case Studies

  • Lymphoma Treatment : A study highlighted the efficacy of pyrrolo[3',4':3,4]cyclohepta[1,2-d][1,2]oxazoles (related compounds) in treating lymphoma with very high selectivity toward cancer cells and low toxicity to normal lymphocytes .
  • Cytotoxicity Assessment : In a recent assessment of new pyrrolo compounds, this compound showed promising results with significant inhibition rates against various tumor cell lines .

Comparative Efficacy

A comparative analysis of similar compounds reveals that this compound is among the more potent derivatives in its class:

CompoundGI50 (µM)IC50 (µM)Mechanism
Compound A0.08<0.5Tubulin inhibition
Compound B0.15<0.7Apoptosis induction
Methyl 4-(...)0.12<0.5G2/M arrest

Comparison with Similar Compounds

Structural Analogs with Pyrrolo-Isoxazoledione Cores

Table 1: Key Structural Analogs and Their Substitutions
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features/Activity
Target Compound (Methyl 4-(3-(2,4-dichlorophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate) 2,4-dichlorophenyl (3), phenyl (2) C27H18Cl2N2O5 527.35 Acetylcholinesterase inhibition potential
5-(2-Chlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6-dione 2-chlorophenyl (5), dimethylaminophenyl (3) C26H21ClN4O3 484.92 Structural isomer with altered halogen positioning; unconfirmed biological activity
2-(4-Chlorophenyl)-3-[4-(dimethylamino)phenyl]-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6-dione 4-chlorophenyl (2), dimethylaminophenyl (3) C26H21ClN4O3 484.92 Similar core with para-chloro substitution; potential CNS activity
Ethyl 4-[4-(2-chlorophenyl)-3-(4-methoxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoate 2-chlorophenyl (4), methoxyphenyl (3) C27H22ClN3O4 487.94 Pyrrolo-pyrazole variant; higher molecular weight due to methoxy group

Key Observations :

  • Halogen positioning (ortho vs. para) in chlorophenyl groups influences electronic properties and steric interactions. For example, the target compound’s 2,4-dichlorophenyl group may enhance receptor binding compared to mono-chloro analogs .

Substituent Effects on Bioactivity and Physicochemical Properties

Halogen Substituents
  • Chlorine vs. Fluorine : and highlight that isostructural compounds with fluorine substituents exhibit tighter crystal packing due to smaller atomic radius, whereas bulkier chlorine groups (as in the target compound) may reduce crystallinity but improve membrane permeability .
  • Dichloro vs.
Benzoate Ester Variations
  • Methyl vs. Ethyl Esters : Ethyl esters (e.g., I-6230 in ) generally exhibit longer half-lives due to slower hydrolysis, whereas the methyl ester in the target compound may favor faster metabolic clearance .
  • Substituent Position : Para-substituted benzoates (as in the target compound) show superior steric alignment with enzyme active sites compared to ortho-substituted derivatives .

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